REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][NH2:6])[CH3:2].[CH:9]1[CH:10]=[CH:11][C:12]2[C:23](=[O:24])[C:22]3[C:17](=[C:18](O)[CH:19]=[CH:20][C:21]=3O)[C:15](=[O:16])[C:13]=2[CH:14]=1>>[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][NH:6][C:18]1[C:17]2[C:15](=[O:16])[C:13]3[C:12](=[CH:11][CH:10]=[CH:9][CH:14]=3)[C:23](=[O:24])[C:22]=2[C:21]([NH:6][CH2:5][CH2:4][N:3]([CH2:7][CH3:8])[CH2:1][CH3:2])=[CH:20][CH:19]=1)[CH3:2]
|
Name
|
N,N,N',N'-tetramethylenediamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CCN)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(=O)C3=C(C=CC(=C3C2=O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 42 ml
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The resulting solution is evaporated to dryness
|
Type
|
FILTRATION
|
Details
|
a chloroform solution of the residue is filtered through 300 g
|
Type
|
CUSTOM
|
Details
|
The blue filtrate is chromatographed on silica gel in a Nylon® film column
|
Type
|
WASH
|
Details
|
eluted with a chloroform:methanol:triethylamine (6:2:1) mixture
|
Type
|
CUSTOM
|
Details
|
The eluate is evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from hexane
|
Type
|
WASH
|
Details
|
washed with petroleum ether
|
Type
|
CUSTOM
|
Details
|
giving 1.43 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCCN(CC)CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |